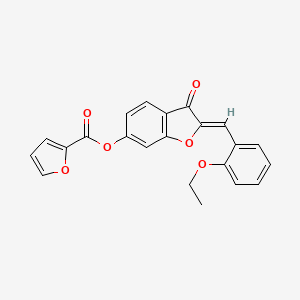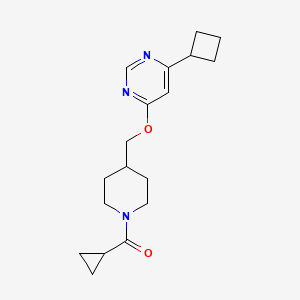![molecular formula C25H18N4O4S B2943873 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 946215-10-7](/img/structure/B2943873.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H18N4O4S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has shown that derivatives linked to the quinazolin-4-one moiety, including those involving 1,3,4-oxadiazole, have been synthesized and characterized. These compounds exhibit potent analgesic and anti-inflammatory activities, suggesting their potential for further pharmacological studies (Dewangan et al., 2016). Another study focused on 6,8-dibromo-4(3H)quinazolinone derivatives, demonstrating significant anti-bacterial and anti-fungal activities, which underscores the versatility of quinazolinone derivatives in antimicrobial research (Mohamed et al., 2010).
Anticancer and Antimicrobial Evaluation
A novel synthesis of 2,5-disubstituted 1,3,4-oxadiazole analogues has been carried out, with some compounds showing promising anticancer activities. This highlights the potential of quinazolinone derivatives in cancer research (Salahuddin et al., 2014). Furthermore, compounds incorporating 1,3,4-oxadiazole and quinazolin-4(3H)-one frameworks have been shown to possess enhanced antibacterial activities, particularly against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Gupta et al., 2008).
Mechanistic Insights and Molecular Docking
Some studies have explored the mechanistic aspects and molecular docking analyses of quinazolinone derivatives. These studies provide valuable insights into the interaction of these compounds with biological targets, offering a pathway for the development of new therapeutic agents with optimized efficacy and specificity (Nagaladinne et al., 2020).
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c1-15-6-9-17(10-7-15)29-24(30)18-4-2-3-5-19(18)26-25(29)34-13-22-27-23(28-33-22)16-8-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYAXWOXHAZJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)
![methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2943796.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)
![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)
![2-Amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2943802.png)



![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)

![N-(3-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2943810.png)

